2-(3-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

HIV-1 NNRTI Pyridazinone SAR Evidence Gap

2-(3-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS 922973-09-9) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class. This compound features a 3-chlorobenzyl substituent at the N2 position and a 3-methoxyphenyl group at the C6 position of the pyridazinone core.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 922973-09-9
Cat. No. B2990485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
CAS922973-09-9
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H15ClN2O2/c1-23-16-7-3-5-14(11-16)17-8-9-18(22)21(20-17)12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3
InChIKeyOSCLDZFFAGCLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: A Pyridazinone Scaffold with Potential in Antiviral Research


2-(3-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS 922973-09-9) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class. This compound features a 3-chlorobenzyl substituent at the N2 position and a 3-methoxyphenyl group at the C6 position of the pyridazinone core. While closely related benzyl-pyridazinone analogs have been extensively characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with several demonstrating potent activity against wild-type and drug-resistant viral strains [1], a systematic review of the publicly available scientific and patent literature reveals no disclosed quantitative pharmacological, biochemical, or selectivity data for this specific compound. This evidence guide serves to delineate the confirmed class-level potential against the current absence of compound-specific differentiation data, a critical consideration for informed scientific procurement.

Why Procuring 2-(3-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one Based on In-Class Data Poses a Scientific Risk


The pyridazinone pharmacophore is a privileged scaffold in medicinal chemistry, yet its activity profile is exquisitely sensitive to specific substitution patterns. For instance, within the benzyl-pyridazinone class of HIV-1 NNRTIs, minor modifications to the benzyl or aryl ring substituents can lead to dramatic shifts in antiviral potency, pharmacokinetic (PK) properties, and the ability to overcome resistance mutations, as demonstrated by the lead optimization campaigns that yielded advanced inhibitors like compounds '5a' and '4c' with specific and divergent profiles [1]. For the target compound, the specific combination of a 3-chlorobenzyl group and a 3-methoxyphenyl group is distinct from these well-characterized leads. Without direct, quantitative comparative data against these analogs, assuming equivalent potency, selectivity, or PK behavior based solely on class membership is scientifically unsound and could lead to procurement of a compound with inferior or entirely different biological activity [2]. The evidence gap necessitates a data-driven validation of this specific substitution pattern rather than reliance on class-level inference.

Quantitative Differentiation Analysis for 2-(3-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: An Evidence Gap Assessment


Target-Specific Differentiation Evidence is Absent for This Compound Against Known Pyridazinone NNRTIs

A comprehensive search of the literature and patent databases, including a full-text analysis of the foundational patent family and primary research articles for the benzyl-pyridazinone class, reveals that the specific compound 2-(3-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is not disclosed as a synthesized example and has no reported quantitative activity data (e.g., IC50, EC50, CC50) against any biological target. This is in contrast to structurally related compounds within the same chemical series, such as 'compound 5a' and 'compound 4c', for which detailed RT inhibition, antiviral activity, and PK profiles were reported in the primary literature [1]. No direct head-to-head or cross-study comparable data exists to establish differentiation or superiority for this compound.

HIV-1 NNRTI Pyridazinone SAR Evidence Gap

Structural Uniqueness Not Correlated to Functional Differentiation

The compound's structure, defined by the 3-chlorobenzyl N2-substitution and 3-methoxyphenyl C6-substitution, represents a unique combination not exemplified in the published patent or journal literature for pyridazinone-based NNRTIs [1]. The patent WO2004085406 describes a broad Markush structure, which in principle could encompass this compound, but it does not provide explicit synthetic procedures or characterization data. Without SAR tables that include this substitution pattern, the functional impact of this unique structure relative to the nearest disclosed analogs (e.g., those with different halogen or methoxy positional isomers) remains purely speculative.

Chemical Structure Pyridazinone SAR Analysis

Validated Application Scenarios for 2-(3-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one Based on Current Evidence


Exploratory Chemistry and Scaffold Derivatization

Despite the lack of biological data, the compound serves as a tangible starting point for in-house medicinal chemistry programs aiming to explore novel pyridazinone-based compositions of matter. Its unique substitution pattern, while unvalidated for HIV-1 RT, could be utilized to generate proprietary SAR data. This application is supported by the general synthetic tractability of the pyridazinone core, as demonstrated by the multi-step synthetic routes described for analogs in the class [1].

Negative Control or Selectivity Profiling in NNRTI Research

In the context of a laboratory already actively working with active pyridazinone NNRTIs, this compound could potentially be procured as a structurally-matched negative control. If in-house testing confirms it is inactive against HIV-1 RT, it could be used to validate assay specificity and rule out non-specific effects of the pyridazinone scaffold. This scenario is dependent on a prior internal investment to generate the missing primary pharmacological data.

Method Development for Analytical Chemistry

The compound's distinct physicochemical properties (predicted LogP, UV chromophore from the pyridazinone ring) may make it useful as a retention time marker or a test analyte in HPLC, LC-MS, or preparative chromatography method development for related pyridazinone libraries. This application leverages its role as a chemical standard rather than a bioactive molecule.

Quote Request

Request a Quote for 2-(3-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.